Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester
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Overview
Description
Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester: is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is known for its unique structural features, which include a carbonothioic acid moiety bonded to a tert-butyl group and a phenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester typically involves the reaction of carbonothioic acid derivatives with tert-butyl alcohol and phenyl esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are performed in polar solvents with or without a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Chemistry: Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester is used as a reagent in organic synthesis to introduce carbonothioic acid moieties into target molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonothioic acid derivatives. It serves as a model compound to investigate the biochemical pathways and interactions of sulfur-containing organic molecules .
Medicine: Its unique structural features make it a candidate for designing molecules with specific biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester involves its interaction with molecular targets through its carbonothioic acid and ester functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and biological properties .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Proteins: The compound can modify protein structures and functions through covalent bonding.
Comparison with Similar Compounds
- Carbonothioic acid, O-(1,1-dimethylethyl) O-phenyl ester
- Carbonothioic acid, S-[4-(1,1-dimethylethyl)phenyl] O-ethyl ester
- Carbonothioic acid, O-(1,1-dimethylethyl) O-methyl ester
Uniqueness: Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both tert-butyl and phenyl ester groups enhances its stability and makes it a versatile reagent in various chemical and biological applications .
Properties
CAS No. |
36760-43-7 |
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Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
tert-butyl phenylsulfanylformate |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
IGRMSXXOLUAPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
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